2-Methyl-6-phenyl-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are characterized by their fused benzene and pyrimidine rings, with various substitutions that can significantly alter their chemical properties and biological activities. This specific compound has garnered attention due to its potential applications in medicinal chemistry, particularly as an antitumor agent and in other therapeutic areas.
Quinazolinones, including 2-methyl-6-phenyl-3H-quinazolin-4-one, are derived from the parent compound quinazoline. The classification of this compound falls under the category of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements as members of its ring(s). The specific structural features of 2-methyl-6-phenyl-3H-quinazolin-4-one suggest it may possess unique pharmacological properties, making it a subject of interest in drug discovery and development.
The synthesis of 2-methyl-6-phenyl-3H-quinazolin-4-one can be achieved through several methods, often involving the condensation of appropriate precursors. One common approach includes:
For instance, a method described in literature involves the acylation of anthranilic acid derivatives followed by dehydration and cyclization to form substituted quinazolinones .
The molecular formula for 2-methyl-6-phenyl-3H-quinazolin-4-one is . Its structure features:
The compound's crystal structure can be analyzed using X-ray diffraction techniques, revealing important information about bond lengths, angles, and molecular conformations that influence its reactivity and interaction with biological targets .
2-Methyl-6-phenyl-3H-quinazolin-4-one can undergo various chemical reactions:
These reactions are crucial for developing derivatives with improved pharmacological profiles .
The mechanism of action for 2-methyl-6-phenyl-3H-quinazolin-4-one primarily involves its interaction with biological macromolecules such as proteins or nucleic acids. Studies suggest that quinazolinone derivatives may exert their effects through:
Quantitative structure–activity relationship studies often accompany these investigations to optimize their efficacy .
The physical properties of 2-methyl-6-phenyl-3H-quinazolin-4-one include:
Chemical properties include:
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are utilized to confirm its structure and purity .
The applications of 2-methyl-6-phenyl-3H-quinazolin-4-one span various fields:
Research continues into optimizing its structure for enhanced efficacy and reduced toxicity profiles, highlighting its significance in ongoing pharmaceutical development efforts .
The foundation of 2-methyl-6-phenyl-3H-quinazolin-4-one synthesis relies on anthranilic acid derivatives as key precursors. A classic route involves the cyclocondensation of 2-amino-5-bromobenzoic acid with acetamide or acetic anhydride under reflux conditions, yielding 6-bromo-2-methylquinazolin-4(3H)-one as an intermediate. Subsequent palladium-mediated introduction of the phenyl group at the 6-position completes the synthesis [1] [8]. Optimization studies reveal that catalysts like ammonium hexafluorophosphate (NH₄PF₆) significantly enhance reaction efficiency, achieving yields of 86–97% in one-pot multicomponent reactions. This occurs through NH₄PF₆’s dual role as a Lewis acid catalyst and nitrogen source, facilitating both cyclization and dehydrogenation steps [1]. Alternative protocols utilize anthranilamide intermediates condensed with aldehydes or orthoesters, though these often require stoichiometric acid catalysts and extended reaction times (5–10 hours) [7] [8].
Table 1: Cyclocondensation Routes to 2-Methyl-6-phenyl-3H-quinazolin-4-one
| Anthranilic Acid Derivative | Reagent | Catalyst/Conditions | Intermediate | Yield |
|---|---|---|---|---|
| 2-Amino-5-bromobenzoic acid | Acetic anhydride | Reflux, 4 h | 6-Bromo-2-methylquinazolin-4(3H)-one | 75% |
| 2-Amino-5-bromobenzamide | Triethyl orthoacetate | NH₄PF₆, 120°C | 6-Bromo-2-methylquinazolin-4(3H)-one | 92% |
| 5-Bromoanthranilic acid | Formamide | 180°C, 8 h | 6-Bromo-2-methylquinazolin-4(3H)-one | 68% |
Palladium-catalyzed cross-coupling is indispensable for installing the 6-phenyl group. Suzuki-Miyaura coupling of 6-bromo-2-methylquinazolin-4(3H)-one with phenylboronic acid is the most widely adopted method. Optimization studies demonstrate that Pd(PPh₃)₄ (2–5 mol%) in toluene/water mixtures at 80–100°C achieves 75–90% yields within 2–5 hours. Key parameters include:
Microwave irradiation drastically accelerates 2-methyl-6-phenyl-3H-quinazolin-4-one synthesis. Coupling 6-iodo-2-methylquinazolin-4(3H)-one with phenylboronic acid under microwave irradiation (80°C, 250 W) in ethylene glycol dimethyl ether completes in 20 minutes versus 12–24 hours conventionally. This method delivers consistent yields of 85–92% while reducing solvent consumption by 70% [6] [7]. Solvent-free approaches are equally innovative, utilizing one-pot, three-component reactions combining anthranilic acid derivatives, trimethyl orthoacetate, and phenylboronic acids on solid supports like montmorillonite K10 clay. Key advantages include:
Table 2: Green Synthesis Methods for 2-Methyl-6-phenyl-3H-quinazolin-4-one
| Method | Conditions | Time | Yield (%) | Atom Economy |
|---|---|---|---|---|
| Microwave-assisted Suzuki coupling | Pd(PPh₃)₄, Na₂CO₃, ethylene glycol dimethyl ether, 80°C, 250 W | 20 min | 85–92 | 89% |
| Solvent-free cyclocondensation | Montmorillonite K10, 120°C, neat | 45 min | 78–85 | 93% |
| One-pot multicomponent | NH₄PF₆, acetic acid, 100°C | 3 h | 86–97 | 91% |
The 2-methyl-6-phenyl-3H-quinazolin-4-one scaffold serves as a versatile platform for late-stage diversification.
Suzuki-Miyaura coupling enables aryl/heteroaryl introduction at the 6-position. Using Pd(dppf)Cl₂ as a catalyst, reactions with heterocyclic boronic acids (e.g., pyridin-3-ylboronic acid) proceed at 90°C in dioxane/water, yielding 6-(heteroaryl) analogues in 70–88% yields. Sterically hindered boronic acids (e.g., 2,6-dimethylphenyl) require ligandless Pd/C systems to prevent catalyst deactivation [1] [6].
Buchwald-Hartwig amination functionalizes the 3-position, which is typically challenging due to the lactam’s reduced nucleophilicity. Optimized conditions use Pd₂(dba)₃/XPhos (2–4 mol%) with Cs₂CO₃ in toluene at 110°C, enabling N-alkylation or N-arylation:
Example: 3-Arylation Protocol 1. 2-Methyl-6-phenylquinazolin-4(3H)-one (1.0 equiv) 2. Aryl bromide (1.2 equiv) 3. Pd₂(dba)₃ (3 mol%), XPhos (6 mol%) 4. Cs₂CO₃ (2.0 equiv), toluene, 110°C, 12 h → 3-Aryl-2-methyl-6-phenylquinazolin-4-ones (65–82% yield) This method tolerates electron-rich (e.g., p-anisyl) and electron-poor (e.g., p-cyanophenyl) aryl halides, providing access to derivatives with tailored electronic properties for medicinal chemistry applications [7] [10].
Table 3: Key Derivatives Synthesized via Functionalization
| Compound Name | Structure | Synthetic Method | Primary Application |
|---|---|---|---|
| 6-(4-Methoxyphenyl)-2-methylquinazolin-4(3H)-one | C₁₅H₁₄N₂O₂ | Suzuki coupling (Pd(PPh₃)₄, Na₂CO₃) | Antibacterial lead |
| 3-(4-Chlorobenzyl)-2-methyl-6-phenylquinazolin-4(3H)-one | C₂₁H₁₆ClN₂O | Buchwald-Hartwig amination | Kinase inhibition |
| 6-(Pyridin-3-yl)-2-methylquinazolin-4(3H)-one | C₁₄H₁₁N₃O | Suzuki coupling (Pd(dppf)Cl₂) | Anticancer screening |
CAS No.: 152404-52-9
CAS No.: 13474-59-4
CAS No.: 81797-53-7
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 84359-15-9